molecular formula C11H16O B14515501 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one CAS No. 62594-31-4

2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one

Cat. No.: B14515501
CAS No.: 62594-31-4
M. Wt: 164.24 g/mol
InChI Key: RZNAKUUCNJACII-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method involves the acid-catalyzed cyclization of 2,6,6-trimethylbicyclo[3.1.1]heptan-3-one derivatives . The reaction conditions often include the use of sulfuric acid or other strong acids to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources such as essential oils, where it is found in small quantities. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions that ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, while the methylidene group can undergo electrophilic addition reactions .

Properties

CAS No.

62594-31-4

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

2,6,6-trimethyl-4-methylidenebicyclo[3.1.1]heptan-3-one

InChI

InChI=1S/C11H16O/c1-6-8-5-9(11(8,3)4)7(2)10(6)12/h7-9H,1,5H2,2-4H3

InChI Key

RZNAKUUCNJACII-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC(C2(C)C)C(=C)C1=O

Origin of Product

United States

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